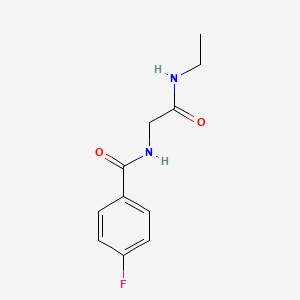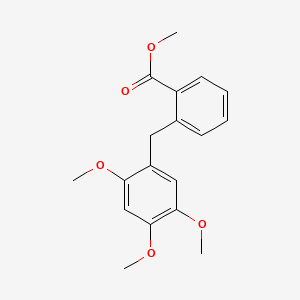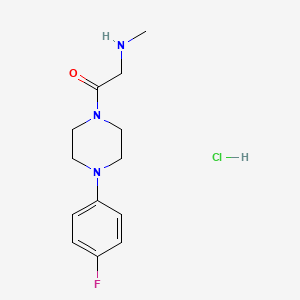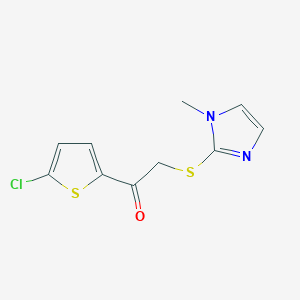
Ethyl (2-anilino-1,3-thiazol-4-yl)(phenylhydrazono)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-anilino-1,3-thiazol-4-yl)(phenylhydrazono)acetate is a complex organic compound that features a thiazole ring, an aniline group, and a phenylhydrazone moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-anilino-1,3-thiazol-4-yl)(phenylhydrazono)acetate typically involves multi-step reactions. One common method includes the reaction of ethyl acetoacetate with thiosemicarbazide to form a thiazole ring. This intermediate is then reacted with aniline and phenylhydrazine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-anilino-1,3-thiazol-4-yl)(phenylhydrazono)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the phenylhydrazone moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl (2-anilino-1,3-thiazol-4-yl)(phenylhydrazono)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (2-anilino-1,3-thiazol-4-yl)(phenylhydrazono)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. The phenylhydrazone moiety may also play a role in binding to specific proteins, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
Thiazole derivatives: Compounds like sulfathiazole and ritonavir also contain thiazole rings and are known for their medicinal properties.
Uniqueness
Ethyl (2-anilino-1,3-thiazol-4-yl)(phenylhydrazono)acetate is unique due to its combination of a thiazole ring, aniline group, and phenylhydrazone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H18N4O2S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
ethyl (2E)-2-(2-anilino-1,3-thiazol-4-yl)-2-(phenylhydrazinylidene)acetate |
InChI |
InChI=1S/C19H18N4O2S/c1-2-25-18(24)17(23-22-15-11-7-4-8-12-15)16-13-26-19(21-16)20-14-9-5-3-6-10-14/h3-13,22H,2H2,1H3,(H,20,21)/b23-17+ |
InChI Key |
HKURHPZOMWCKLB-HAVVHWLPSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=CC=C1)/C2=CSC(=N2)NC3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1)C2=CSC(=N2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-[1,8]naphthyridine]-1-carboxylate](/img/structure/B14916610.png)
![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B14916611.png)
![4-Methoxy-N-[4-(3-methoxy-pyrazin-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B14916634.png)
![3-[(1-methyl-1H-pyrazol-5-yl)methoxy]propanoic acid](/img/structure/B14916639.png)




![3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine](/img/structure/B14916670.png)


